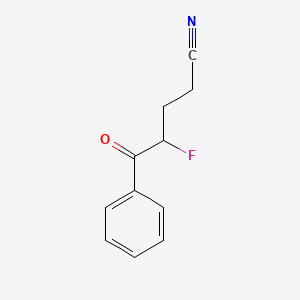

4-Fluoro-5-oxo-5-phenylpentanenitrile

説明

4-Fluoro-5-oxo-5-phenylpentanenitrile is a nitrile-containing organic compound featuring a fluorine atom at the 4th position, a ketone (oxo) group, and a phenyl substituent at the 5th position of a pentanenitrile backbone. The molecular formula is inferred as C₁₁H₁₀FNO, with a molecular weight of 191.21 g/mol. The nitrile group (-CN) confers reactivity typical of nitriles, such as hydrolysis to amides or carboxylic acids, while the fluorine atom enhances electronegativity and may improve metabolic stability in pharmaceutical contexts .

特性

CAS番号 |

191939-49-8 |

|---|---|

分子式 |

C11H10FNO |

分子量 |

191.205 |

IUPAC名 |

4-fluoro-5-oxo-5-phenylpentanenitrile |

InChI |

InChI=1S/C11H10FNO/c12-10(7-4-8-13)11(14)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7H2 |

InChIキー |

JNJAJYRQWUFBBD-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(CCC#N)F |

同義語 |

Benzenepentanenitrile, gamma-fluoro-delta-oxo- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Differences

The table below summarizes key structural features of 4-Fluoro-5-oxo-5-phenylpentanenitrile and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Functional Groups |

|---|---|---|---|

| 4-Fluoro-5-oxo-5-phenylpentanenitrile (Target) | C₁₁H₁₀FNO | 191.21 | Fluorine (C4), oxo (C5), phenyl (C5), nitrile |

| 4,4-Dimethyl-5-oxo-5-phenylpentanenitrile | C₁₃H₁₅NO | 201.27 | Two methyl groups (C4), oxo, phenyl, nitrile |

| 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile | C₂₄H₂₁NO₂ | 355.43 | Methoxy (phenyl), two phenyl (C2/C3), oxo, nitrile |

| 5-(4-Fluorophenyl)-5-oxopentanoic acid | C₁₁H₁₁FO₃ | 210.20 | Fluorophenyl, oxo, carboxylic acid |

| 4-Oxo-5-phenylpentanoic acid | C₁₁H₁₂O₃ | 192.21 | Oxo, phenyl, carboxylic acid |

Physicochemical Properties and Reactivity

- The nitrile group (-CN) in the target compound is more electron-withdrawing than the carboxylic acid (-COOH) in 5-(4-Fluorophenyl)-5-oxopentanoic acid, altering solubility (nitriles are less polar) and stability under basic conditions .

- Steric and Solubility Considerations: The methoxy and diphenyl substituents in 5-(4-Methoxyphenyl)-5-oxo-2,3-diphenylpentanenitrile increase molecular weight (355.43 g/mol) and steric hindrance, likely reducing solubility in polar solvents compared to the target compound . The carboxylic acid derivatives (e.g., 4-Oxo-5-phenylpentanoic acid) exhibit higher water solubility due to hydrogen bonding, whereas the target compound’s nitrile group favors organic solvents .

Research Findings and Trends

- Reactivity Studies: The ketone group at C5 in the target compound can undergo Grignard additions or reductions, similar to 4-Oxo-5-phenylpentanoic acid, but the nitrile group offers additional pathways for functionalization (e.g., hydrolysis to amides) . Fluorinated analogs like the target compound show slower metabolic degradation in vitro compared to non-fluorinated counterparts, a critical factor in medicinal chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。